4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound characterized by the presence of bromine atoms and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromobenzohydrazide. This intermediate is then reacted with 1-(4-bromophenyl)-2,5-dioxopyrrolidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[1-(4-bromophenyl)ethylidene]benzohydrazide
- 4,4’-Dibromotriphenylamine
- 1-bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
Uniqueness
4-bromo-N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual bromine substitution and the presence of a pyrrolidin-3-yl group make it particularly interesting for various applications .
Properties
Molecular Formula |
C17H13Br2N3O3 |
---|---|
Molecular Weight |
467.1 g/mol |
IUPAC Name |
4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C17H13Br2N3O3/c18-11-3-1-10(2-4-11)16(24)21-20-14-9-15(23)22(17(14)25)13-7-5-12(19)6-8-13/h1-8,14,20H,9H2,(H,21,24) |
InChI Key |
TUWNNHHQMYJQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.